methyl 4-[3-methyl-5-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate
Description
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of methyl 4-[3-methyl-5-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate follows the International Union of Pure and Applied Chemistry (IUPAC) conventions for complex heterocyclic structures. The compound's molecular formula C₂₁H₁₉N₃O₃ indicates the presence of 21 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms, yielding a molecular weight of 361.4 g/mol. The core structure features a tetrahydropyrrolo[3,4-c]pyrazole system, which represents a bicyclic arrangement where a five-membered pyrazole ring is fused to a five-membered pyrrole ring in a [3,4-c] fusion pattern.
The tetrahydropyrrolo[3,4-c]pyrazole scaffold belongs to the broader classification of pyrrolopyrazoles, which are fused heterocyclic systems containing both nitrogen-rich pyrazole and pyrrole functionalities. This structural class has gained considerable attention in medicinal chemistry due to its ability to serve as a privileged scaffold for developing kinase inhibitors. The substitution pattern of the target compound includes a 3-methyl group on the pyrazole ring, a 4-methylphenyl substituent at the 5-position, and a benzoate ester functionality attached through the 4-position of the pyrrolopyrazole system. The presence of these specific substituents contributes to the compound's unique three-dimensional architecture and potential biological activity profile.
The stereochemical complexity of tetrahydropyrrolo[3,4-c]pyrazole derivatives requires careful consideration of the spatial arrangement of substituents. Recent crystallographic studies of related compounds have revealed that the fused ring system maintains a relatively planar conformation, with the pyrazole and pyrrole rings exhibiting minimal deviation from planarity. The 6-oxo functionality introduces additional conformational constraints, influencing the overall molecular geometry and potentially affecting intermolecular interactions crucial for biological activity.
Crystallographic Analysis and Three-Dimensional Conformational Studies
Crystallographic investigations of tetrahydropyrrolo[3,4-c]pyrazole derivatives provide essential insights into the three-dimensional structural features that govern their biological activities. While specific crystal structure data for this compound are not available in the current literature, extensive crystallographic studies of closely related analogs offer valuable structural information. The crystal structure analysis of N-(1-acetyl-5-benzoyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzamide revealed that the fused pyrrolo[3,4-c]pyrazole ring system is approximately planar with a maximum deviation of 0.0486 Å.
The molecular geometry of tetrahydropyrrolo[3,4-c]pyrazole systems typically exhibits specific dihedral angles between the core bicyclic structure and pendant aromatic rings. In the case of the related compound studied by crystallography, the phenyl rings formed dihedral angles of 87.21° and 35.46° with the mean plane of the pyrrolopyrazole system. These angular relationships are crucial for understanding how the target compound may interact with biological targets, as the spatial orientation of aromatic substituents significantly influences binding affinity and selectivity.
Hydrogen bonding patterns represent another critical aspect of crystallographic analysis for these compounds. The crystal packing of tetrahydropyrrolo[3,4-c]pyrazole derivatives typically involves N—H⋯O and C—H⋯O hydrogen bonds, along with weak C—H⋯π interactions that link molecules into extended chain structures. These intermolecular interactions not only stabilize the crystal lattice but also provide insights into potential protein-ligand interactions that may occur in biological systems. The presence of multiple hydrogen bond donors and acceptors in this compound suggests similar capacity for forming extensive hydrogen bonding networks.
The conformational flexibility of the tetrahydropyrrolo[3,4-c]pyrazole scaffold has important implications for its biological activity. Computational studies and experimental observations indicate that while the core bicyclic system maintains rigidity, the peripheral substituents can adopt various conformations to optimize interactions with target proteins. This balance between rigidity and flexibility is particularly important for compounds designed as kinase inhibitors, where precise positioning of functional groups is required for effective ATP-competitive binding.
Spectroscopic Characterization
Spectroscopic analysis of tetrahydropyrrolo[3,4-c]pyrazole derivatives employs multiple complementary techniques to provide comprehensive structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for confirming the connectivity and stereochemistry of these complex heterocyclic systems. The ¹H NMR spectra of tetrahydropyrrolo[3,4-c]pyrazole compounds typically display characteristic patterns that reflect the unique electronic environment created by the fused ring system and its substituents. The methyl groups attached to the pyrazole ring and the para-tolyl substituent would be expected to appear as distinct singlets in the aliphatic region, while the aromatic protons would generate complex multipets in the downfield region.
The ¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule, with the carbonyl carbon of the 6-oxo functionality typically appearing in the characteristic range for amide carbonyls. The ester carbonyl of the benzoate group would be expected to resonate at a slightly different chemical shift, allowing for clear differentiation between these two carbonyl functionalities. The aromatic carbons of the methylphenyl and benzoate rings would appear in the expected aromatic region, with substitution patterns clearly visible through their chemical shift variations and coupling patterns.
Infrared (IR) spectroscopy offers valuable information about the functional groups present in the molecule. The carbonyl stretching frequencies provide direct evidence for the presence of both the amide and ester functionalities, with the 6-oxo group expected to show a characteristic C=O stretch in the amide region around 1650-1680 cm⁻¹, while the benzoate ester would typically absorb around 1720-1750 cm⁻¹. The N-H stretching frequencies, if present, would appear in the 3200-3500 cm⁻¹ region, providing additional confirmation of the heterocyclic structure.
Mass spectrometry analysis enables precise molecular weight determination and fragmentation pattern analysis. High-resolution mass spectrometry would confirm the molecular formula C₂₁H₁₉N₃O₃ and provide accurate mass measurements. The fragmentation patterns observed in electron impact or electrospray ionization mass spectrometry would reveal characteristic losses corresponding to the various substituents, such as the methyl groups, the methylphenyl substituent, and the benzoate ester functionality. These fragmentation pathways provide additional structural confirmation and help distinguish between isomeric compounds.
Computational Chemistry Approaches to Electronic Structure Modeling
Computational chemistry methods play an increasingly important role in understanding the electronic structure and properties of complex heterocyclic compounds like this compound. Density Functional Theory (DFT) calculations provide detailed insights into the electronic distribution, molecular orbitals, and energetic properties that govern chemical reactivity and biological activity. The electron-rich nature of the pyrrolopyrazole core, combined with the electron-withdrawing effects of the carbonyl and ester functionalities, creates a complex electronic landscape that influences the compound's interaction with biological targets.
Molecular orbital analysis reveals the distribution of electron density across the tetrahydropyrrolo[3,4-c]pyrazole scaffold, highlighting regions of high and low electron density that may participate in intermolecular interactions. The HOMO-LUMO gap calculations provide information about the compound's electronic stability and potential reactivity, while electrostatic potential mapping helps identify sites most likely to engage in hydrogen bonding or other non-covalent interactions with protein targets. These computational insights are particularly valuable for understanding how structural modifications might affect biological activity.
Conformational analysis using molecular dynamics simulations and quantum chemical calculations helps identify the most stable conformations of the molecule and the energy barriers associated with conformational changes. For tetrahydropyrrolo[3,4-c]pyrazole derivatives designed as kinase inhibitors, these calculations are crucial for understanding how the compound might adapt to different binding site geometries. The flexibility of the peripheral substituents, particularly the methylphenyl and benzoate groups, can be systematically explored to identify conformations that optimize binding interactions.
Recent computational studies of tetrahydropyrrolo[3,4-c]pyrazole-based sigma-1 receptor ligands have demonstrated the importance of nitrogen accessibility and structural flexibility in optimizing receptor interactions. These findings suggest that similar computational approaches applied to this compound could provide valuable insights into its potential biological targets and mechanisms of action. The computational prediction of binding affinities, selectivity profiles, and potential off-target effects represents a powerful tool for guiding future structural optimization efforts.
Properties
Molecular Formula |
C21H19N3O3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
methyl 4-[3-methyl-5-(4-methylphenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoate |
InChI |
InChI=1S/C21H19N3O3/c1-12-4-10-16(11-5-12)24-19(17-13(2)22-23-18(17)20(24)25)14-6-8-15(9-7-14)21(26)27-3/h4-11,19H,1-3H3,(H,22,23) |
InChI Key |
QQXYVCDNGJFOJM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 4-[3-methyl-5-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article aims to explore the biological activity of this specific compound through various studies and findings.
Chemical Structure and Synthesis
The compound has a molecular formula of C21H22N4O2 and features a tetrahydropyrrolo[3,4-c]pyrazole moiety. It was synthesized through refluxing equimolar quantities of 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one and 2-(4-tolylthio)acethydrazide in ethanol. The synthesis yielded a high purity product with an 89% yield .
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing primarily on its cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies
Recent investigations have highlighted the compound's potential as an anticancer agent. A study evaluated its cytotoxicity against several cancer cell lines including HEPG2 (liver), MCF (breast), and NUGC (gastric). The results indicated significant cytotoxic activity with IC50 values ranging from 60 nM to 890 nM depending on the specific cell line and substituents on the compound .
| Cell Line | IC50 (nM) | Activity |
|---|---|---|
| HEPG2 | 399 | Selective against liver cancer |
| MCF | 580 | Moderate activity |
| NUGC | 60 | High activity |
| DLDI | 90 | Significant activity |
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. This is likely mediated through the modulation of various signaling pathways that control cell proliferation and survival.
Case Study: Structure-Activity Relationship (SAR)
A structure-activity relationship study was performed to identify how different substituents on the pyrazole ring influence biological activity. The presence of electron-withdrawing groups such as chlorine significantly enhanced cytotoxicity compared to electron-donating groups like methoxy. For instance, derivatives with a chlorine substituent demonstrated IC50 values as low as 36 nM against gastric cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional similarities to derivatives reported in the literature allow for meaningful comparisons (Table 1). Key differences lie in substituent groups, ester/acid functionalities, and biological activity profiles.
Table 1: Structural and Functional Comparison of Analogous Compounds
Substituent Effects on Physicochemical Properties
- Hydrogen Bonding : Hydroxyl groups (e.g., 2-hydroxyphenyl in and ) introduce hydrogen-bonding capacity, which may enhance target binding or solubility .
- Steric Effects : Bulky substituents like 4-pyridinylmethyl () or 4-methoxyphenylmethyl () could sterically hinder interactions with biological targets .
Preparation Methods
Pyrazole Ring Formation via 1,3-Dicarbonyl Cyclization
A foundational approach involves condensing 1,3-dicarbonyl precursors with hydrazines. For example, reacting methyl 4-(3-oxobutyl)benzoate with hydrazine hydrate under acidic conditions (pH 0–6.9) could yield the pyrazole intermediate.
Reaction Conditions:
| Parameter | Value | Source |
|---|---|---|
| Hydrazine ratio | 1:1 molar equivalence | |
| Acid catalyst | HCl or ZnCl₂ | |
| Temperature | 20–80°C | |
| Solvent system | Aqueous-organic (toluene/H₂O) |
This method’s regioselectivity depends on substituent electronic effects, favoring 3-methyl group placement through kinetic control.
Pyrrolidine Annulation
Post-pyrazole formation, cyclization to form the pyrrolidine ring may employ:
-
Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
-
Transition-metal catalysis (e.g., Pd(OAc)₂) for oxidative coupling of amine and carbonyl groups.
| Component | Details | Source |
|---|---|---|
| Boronic acid | 4-Methylphenylboronic acid | |
| Catalyst | Pd(PPh₃)₄ (1–5 mol%) | |
| Base | K₂CO₃ or Cs₂CO₃ | |
| Solvent | DMF/H₂O (3:1) |
This method offers high regioselectivity and functional group tolerance, enabling late-stage aryl introduction.
Benzoate Esterification
Esterification of the carboxylic acid precursor can be achieved through:
Steglich Esterification:
| Reagent | Quantity | Source |
|---|---|---|
| DCC (Dicyclohexylcarbodiimide) | 1.2 equivalents | |
| DMAP (Catalyst) | 0.1 equivalents | |
| Solvent | Dry CH₂Cl₂ |
This method avoids harsh acidic conditions that might degrade the pyrrolopyrazole core.
Oxidation and Protecting Group Management
6-Oxo Group Formation
Controlled oxidation of a secondary alcohol intermediate to the ketone can utilize:
Jones Oxidation:
Alternative methods include Swern oxidation (oxalyl chloride/DMSO) for improved selectivity.
Protecting Group Strategy
Critical protection/deprotection steps may involve:
Comparative Analysis of Synthetic Routes
Three plausible routes were evaluated based on literature analogs:
Route A (Linear Synthesis):
-
Pyrazole formation → 2. Pyrrolidine annulation → 3. Aryl coupling → 4. Esterification
Route B (Convergent Synthesis):
-
Separate synthesis of substituted pyrazole and benzoate fragments → 2. Pd-catalyzed coupling
Process Optimization Considerations
Key parameters for scale-up:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
